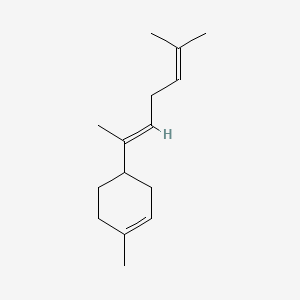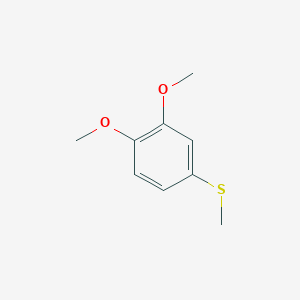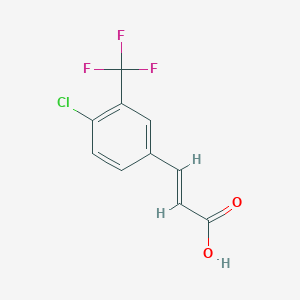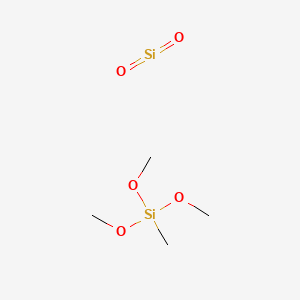
dioxosilane;trimethoxy(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxosilane;trimethoxy(methyl)silane is an organosilicon compound with the molecular formula C4H12O5Si2. It is a colorless, free-flowing liquid that is primarily used as a crosslinker in the preparation of polysiloxane polymers . This compound is known for its ability to undergo hydrolysis and condensation reactions, making it valuable in various industrial applications .
Preparation Methods
Dioxosilane;trimethoxy(methyl)silane is typically synthesized from methyltrichlorosilane and methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is an example of alcoholysis of alkylchlorosilanes, which usually proceeds via an S_N2 mechanism . Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dioxosilane;trimethoxy(methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: This compound hydrolyzes in the presence of water, forming silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxane polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and various nucleophiles. The major products formed from these reactions are silanols, methanol, and polysiloxane polymers .
Scientific Research Applications
Dioxosilane;trimethoxy(methyl)silane has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism by which dioxosilane;trimethoxy(methyl)silane exerts its effects is through hydrolysis and condensation reactions. Upon exposure to water, it hydrolyzes to form silanols and methanol. The silanols can then condense to form siloxane bonds, leading to the formation of polysiloxane networks . These reactions are crucial for its role as a crosslinker and surface treatment agent .
Comparison with Similar Compounds
Dioxosilane;trimethoxy(methyl)silane can be compared to other similar compounds such as:
Trimethoxysilane: This compound also contains hydrolyzable siloxane bonds and is used in similar applications, but it lacks the methyl group present in this compound.
Octadecyltrimethoxysilane: This compound has a longer alkyl chain, making it more hydrophobic and suitable for different surface treatments.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
68584-81-6 |
|---|---|
Molecular Formula |
C4H12O3Si |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
dioxosilane;trimethoxy(methyl)silane |
InChI |
InChI=1S/C4H12O3Si.O2Si/c1-5-8(4,6-2)7-3;1-3-2/h1-4H3; |
InChI Key |
BFXIKLCIZHOAAZ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)OC.O=[Si]=O |
Canonical SMILES |
CO[Si](C)(OC)OC |
boiling_point |
102.5 °C |
physical_description |
Liquid; WetSolid, Liquid |
Related CAS |
25498-03-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


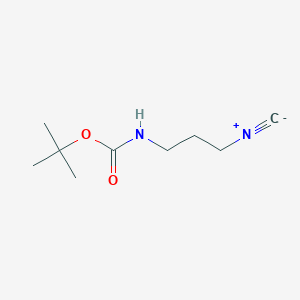
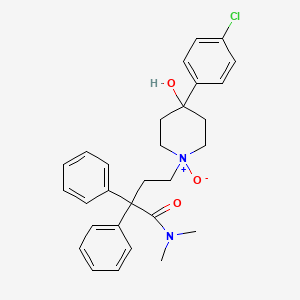
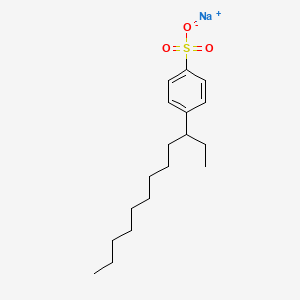
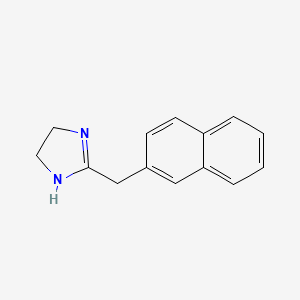
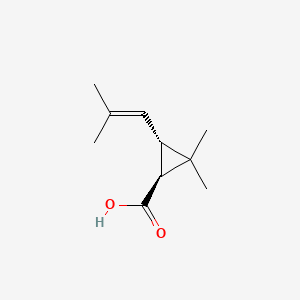
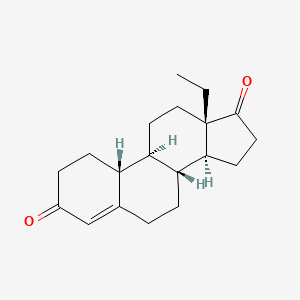

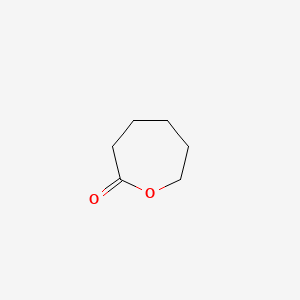

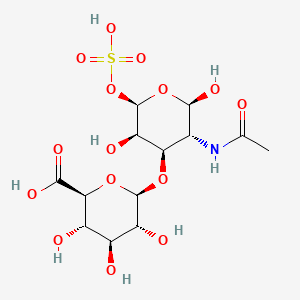
![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)
